Mesna

Catalog No.
S535026
CAS No.
19767-45-4
M.F
C2H6NaO3S2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesna

CAS Number

19767-45-4

Product Name

Mesna

IUPAC Name

sodium;2-sulfanylethanesulfonate

Molecular Formula

C2H6NaO3S2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5);

InChI Key

PYTISYCTLQTCTM-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)[O-])S.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

2 Mercaptoethanesulfonate, 2-Mercaptoethanesulfonate, 2-Mercaptoethanesulphonate, Sodium, ASTA D 7093, ASTA-D 7093, ASTAD 7093, Coenzyme M, Mesna, MESNA cell, MESNA-cell, Mesnex, Mesnum, Mistabron, Mistabronco, Mitexan, Mucofluid, Sodium 2-Mercaptoethanesulphonate, UCB 3983, UCB-3983, UCB3983, Uromitexan, Ziken

Canonical SMILES

C(CS(=O)(=O)O)S.[Na]

Isomeric SMILES

C(CS(=O)(=O)[O-])S.[Na+]

Description

The exact mass of the compound Mesna is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758157. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates. It belongs to the ontological category of organosulfonic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Uroprotective Agent

The most established research application of Mesna is its use as a uroprotective agent in chemotherapy. Certain chemotherapy drugs, particularly cyclophosphamide and ifosfamide, break down into toxic metabolites that can damage the bladder and urethra (urothelium). Mesna acts by binding to these metabolites, rendering them harmless before they can cause damage. This significantly reduces the risk of hemorrhagic cystitis, a painful side effect of these chemotherapy treatments.

Potential Applications Beyond Uroprotection

While Mesna's primary use is in uroprotection during chemotherapy, research is exploring its potential applications in other areas:

  • Acetaminophen Toxicity: Studies suggest Mesna might offer protection against liver damage caused by acetaminophen overdose []. The mechanism involves Mesna scavenging free radicals generated during acetaminophen metabolism, potentially reducing liver cell death []. However, further research is needed to determine its clinical efficacy for acetaminophen toxicity treatment [].
  • Other Applications: Researchers are investigating the use of Mesna in other contexts, such as reducing radiation-induced side effects and protecting organs during transplantation procedures. These applications are still in the early stages of exploration [, ].

Mesna, chemically known as sodium 2-mercaptoethane sulfonate, is a synthetic sulfhydryl compound primarily utilized as a uroprotective agent. It is designed to mitigate the risk of hemorrhagic cystitis, a serious side effect associated with high-dose chemotherapy agents such as ifosfamide and cyclophosphamide. Mesna functions by detoxifying harmful metabolites produced during the metabolism of these chemotherapeutic agents, specifically acrolein, which can cause severe bladder irritation and bleeding .

Safety precautions should be taken when handling Mesna, as it may cause irritation to the eyes, skin, and respiratory tract [].

The primary mechanism of action for mesna involves its reaction with acrolein, a toxic metabolite generated from the breakdown of ifosfamide and cyclophosphamide. Mesna binds covalently to acrolein, forming a non-toxic conjugate that prevents cellular damage in the bladder . Additionally, mesna is oxidized to its major metabolite, mesna disulfide (dimesna), in the bloodstream. This metabolite is subsequently reactivated in the kidneys and bladder, where it continues to exert its protective effects against urotoxic agents .

Key Reactions:

  • Mesna + Acrolein → Non-toxic conjugate
  • Mesna → Dimesna (oxidation)
  • Dimesna → Mesna (reduction in kidneys)

Mesna exhibits significant biological activity as a detoxifying agent. Its sulfhydryl group plays a crucial role in neutralizing reactive oxygen species and inflammatory mediators that contribute to bladder toxicity . By forming stable bonds with acrolein and other harmful metabolites, mesna helps prevent oxidative stress and inflammation within the urothelium, thus reducing the incidence of hemorrhagic cystitis .

Mesna can be synthesized through various chemical processes that typically involve the reaction of mercaptoethane sulfonic acid with sodium hydroxide. The synthesis pathway generally includes:

  • Preparation of 2-Mercaptoethanesulfonic Acid: This can be achieved through the reaction of ethylene oxide with sodium sulfide.
  • Neutralization: The resulting mercapto compound is then neutralized with sodium hydroxide to yield sodium 2-mercaptoethane sulfonate (mesna) in a purified form.

The process ensures high purity and bioavailability essential for its therapeutic applications .

Mesna is predominantly used in oncology as a protective agent during chemotherapy regimens involving ifosfamide or cyclophosphamide. Its applications include:

  • Preventing Hemorrhagic Cystitis: By detoxifying acrolein and other toxic metabolites.
  • Adjunct Therapy: Often administered alongside chemotherapy to enhance patient safety and comfort.
  • Research Use: Studied for potential applications in other toxicological contexts due to its detoxifying properties .

Mesna has been evaluated for its interactions with various drugs and biological systems. Key findings include:

  • Drug Interactions: Mesna may interact with other thiol compounds, leading to potential hypersensitivity reactions in susceptible individuals .
  • Metabolic Pathways: Studies indicate that mesna's effectiveness can be influenced by renal function, as impaired kidney function may alter its metabolism and excretion rates .
  • Inflammatory Response Modulation: Mesna's ability to bind inflammatory mediators has been explored in various models, suggesting broader applications beyond uroprotection .

Similar Compounds: Comparison

Several compounds exhibit similar biological activities or chemical structures to mesna. Here are some notable examples:

Compound NameStructure/FunctionUnique Features
AmifostineA thiol compound used for cytoprotectionProtects against nephrotoxicity from cisplatin
N-acetylcysteineA precursor to glutathione; acts as an antioxidantCommonly used for acetaminophen overdose treatment
GlutathioneA tripeptide involved in detoxificationEndogenous antioxidant; critical for cellular defense
DimesnaOxidized form of mesna; used similarlyLess active than mesna but serves as a reservoir

Uniqueness of Mesna

Mesna's unique mechanism involves direct binding to acrolein and its reactivation process in the bladder, distinguishing it from other compounds that primarily function through antioxidant mechanisms or general detoxification pathways .

Molecular Formula and Stereochemical Considerations

Mesna, chemically known as sodium 2-mercaptoethanesulfonate, possesses the molecular formula C₂H₅NaO₃S₂ with a molecular weight of 164.18 g/mol [1] [2]. The compound exhibits an average mass of 164.169 g/mol and a monoisotopic mass of 163.957780 g/mol [3]. The Chemical Abstracts Service registry number for mesna is 19767-45-4 [1] [3].

From a stereochemical perspective, mesna is classified as an achiral molecule with no optical activity [4]. The compound contains zero defined stereocenters and zero E/Z centers, resulting in a molecular charge of zero [4]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as [Na+].[O-]S(=O)(=O)CCS, while the International Chemical Identifier key is designated as XOGTZOOQQBDUSI-UHFFFAOYSA-M [4].

PropertyValueReference
Molecular Formula (Sodium Salt)C₂H₅NaO₃S₂ [1] [3]
Molecular Weight (g/mol)164.18 [1] [2]
Average Mass (g/mol)164.169 [3]
Monoisotopic Mass (g/mol)163.957780 [3]
CAS Registry Number19767-45-4 [1] [3]
SMILES Notation[Na+].[O-]S(=O)(=O)CCS [4]
InChI KeyXOGTZOOQQBDUSI-UHFFFAOYSA-M [4]
StereochemistryAchiral [4]
Optical ActivityNone [4]
Defined Stereocenters0/0 [4]
E/Z Centers0 [4]
Molecular Charge0 [4]

The molecular structure of mesna consists of a two-carbon chain bearing both a sulfhydryl group and a sulfonate moiety, with the sulfonate group neutralized by a sodium cation. This arrangement creates a zwitterionic character that significantly influences the compound's physicochemical properties and biological activity.

Crystallographic Characteristics

Comprehensive crystallographic analysis of mesna has been conducted using single-crystal X-ray diffraction techniques [5] [6]. The compound crystallizes in the orthorhombic crystal system with space group P b c a (Hermann-Mauguin notation) or -P 2ac 2ab (Hall notation), corresponding to space group number 61 [5] [6].

The unit cell parameters are precisely defined with a = 6.1458 ± 0.0003 Å, b = 8.2749 ± 0.0004 Å, and c = 24.2995 ± 0.0011 Å [5] [6]. All unit cell angles are 90°, confirming the orthorhombic symmetry with α = β = γ = 90° [5] [6]. The calculated unit cell volume is 1235.77 ± 0.1 ų [5] [6].

The crystallographic structure exhibits triple-layer sheets oriented normal to the c-axis, where external layers are formed by anions that coordinate through their sulfonate oxygen atoms to the cations in the inner layer [6]. The contacts between outer sides of different sheets involve thiol sulfur and methylene carbon atoms [6].

ParameterValueReference
Space Group (Hermann-Mauguin)P b c a [5] [6]
Space Group (Hall)-P 2ac 2ab [5]
Space Group Number61 [5]
Unit Cell a (Å)6.1458 ± 0.0003 [5] [6]
Unit Cell b (Å)8.2749 ± 0.0004 [5] [6]
Unit Cell c (Å)24.2995 ± 0.0011 [5] [6]
Unit Cell α (°)90 [5] [6]
Unit Cell β (°)90 [5] [6]
Unit Cell γ (°)90 [5] [6]
Cell Volume (ų)1235.77 ± 0.1 [5] [6]
Cell Temperature (K)173 ± 2 [5] [6]
Diffraction Temperature (K)173 ± 2 [5] [6]
Number of Distinct Elements5 [5]
R Factor (All Reflections)0.033 [5]
R Factor (Intense Reflections)0.0318 [5]
Weighted R Factor (Intense)0.0914 [5]
Weighted R Factor (All)0.0927 [5]
Goodness-of-Fit Parameter1.116 [5]
Diffraction RadiationCuKα [5]
Radiation Wavelength (Å)1.5418 [5]

Diffraction data were collected at 173 ± 2 K using copper Kα radiation with a wavelength of 1.5418 Å [5]. The structure refinement yielded excellent quality indicators, with residual factors for all reflections and significantly intense reflections of 0.033 and 0.0318, respectively [5]. The weighted residual factors were 0.0914 for intense reflections and 0.0927 for all reflections included in the refinement, with a goodness-of-fit parameter of 1.116 [5].

Solubility Profile and Stability Under Physiological Conditions

Mesna demonstrates exceptional water solubility, exceeding 100 mg/mL, which is attributed to its ionic nature and the presence of both sulfonate and sulfhydryl functional groups [7] [8]. In phosphate-buffered saline at pH 7.2, the solubility is approximately 5 mg/mL [9] [10]. The compound exhibits varying degrees of solubility in organic solvents, with dimethyl sulfoxide showing the highest solubility at approximately 20 mg/mL, followed by dimethyl formamide at 25 mg/mL [9] [2].

The solubility profile in alcoholic solvents reveals that mesna is soluble in methanol and slightly soluble in 96% ethanol, while being practically insoluble in cyclohexane [11] [2]. These solubility characteristics reflect the polar nature of the compound and its preference for protic and polar aprotic solvents.

PropertyValueReference
Water Solubility>100 mg/mL [7] [8]
Solubility in PBS (pH 7.2)~5 mg/mL [9] [10]
Solubility in DMSO~20 mg/mL [9] [2]
Solubility in Dimethyl Formamide~25 mg/mL [9]
Solubility in MethanolSoluble [2]
Solubility in Ethanol (96%)Slightly soluble [11] [2]
Solubility in Ethanol (<1 mg/ml)Soluble [2]
Solubility in CyclohexanePractically insoluble [11] [2]
Physical FormSolid [2]
ColorWhite to Off-White [2]
Melting Point>240°C (dec.) [2] [12]
Storage Temperature2-8°C [2] [12]
Stability ProfileStable, incompatible with strong oxidizing agents [12]

Under physiological conditions, mesna exhibits notable instability due to auto-oxidation processes [7] [8]. Studies conducted at 37°C demonstrate that aqueous solutions of mesna undergo progressive pH decline from an initial value of 7.9 to 6.8 over 14 days, with intermediate values of 7.5 at day 4 [7] [8]. This pH decrease results from the auto-oxidation mechanism that releases protons during the formation of dimesna (mesna disulfide) [7] [8].

The concentration of mesna decreases by an average of 41% over 14 days at physiological temperature, with dimesna identified as the primary degradation product [7] [8]. Physical stability assessment reveals that mesna solutions remain clear and colorless until day 4, after which white solid particles become observable by day 7 [7] [8]. Evaporative losses are minimal, accounting for less than 1% of the total decrease over the experimental duration [7] [8].

ConditionValueReference
pH at Day 07.9 [7] [8]
pH at Day 47.5 [7] [8]
pH at Day 146.8 [7] [8]
Temperature (37°C)Unstable [7] [8]
Degradation ProductDimesna (mesna disulfide) [7] [8]
Concentration Decrease (14 days)41% mean decrease [7] [8]
Evaporative Loss<1% [7] [8]
Physical Stability (Day 0-4)Clear and colorless [7] [8]
Physical Stability (Day 7+)White solid particles observed [7] [8]
Solution AppearanceAuto-oxidation causes pH drop [7] [8]

Mercaptoethanol Sulfonation Approaches

The earliest commercial synthesis of mesna relied on the direct sulfonation of 2-mercaptoethanol, a method first reported by Schramm and colleagues in 1955 [1]. This foundational approach involves the reaction of 2-mercaptoethanol with sodium bisulfite under controlled aqueous conditions. The reaction proceeds through nucleophilic addition of the mercapto group to the sulfite ion, followed by neutralization with sodium hydroxide to yield the final sodium salt.

The traditional mercaptoethanol sulfonation method utilizes a steam bath heating system with aqueous ammonia as the reaction medium [1]. The process begins with the dissolution of 2,100 grams of β-S-thiuronium ethanesulfonate in a solution containing 2,100 milliliters of concentrated aqueous ammonia and 400 milliliters of water. The mixture undergoes careful warming on a steam bath, triggering an exothermic reaction that facilitates the dissolution of the thiuronium intermediate [1].

Following a two-hour standing period at room temperature, the solution undergoes concentration to remove excess ammonia. The resulting clear solution from the ammonolysis reaction is then processed through Amberlite IR-120 ion exchange resin, converting it to β-S-mercaptoethanesulfonic acid with a yield of 93.7% based on the starting β-S-thiuronium ethanesulfonate [1]. This method achieves purities between 95-98% and remains one of the most reliable traditional approaches for mesna production [1].

Disulfide Intermediate Strategies

An innovative approach to mesna synthesis involves the strategic use of disulfide intermediates, particularly dimesna (mesna disulfide), as precursors to the final product [2]. This method addresses the inherent instability of sulfhydryl compounds by first preparing the more stable disulfide form, followed by controlled reduction to yield mesna.

The disulfide intermediate strategy employs conventional hydrogenation reduction techniques to decompose dimesna into mesna [2]. This approach significantly reduces the dimesna content in the final product, addressing one of the primary impurity concerns in mesna manufacturing. The process utilizes readily available reaction raw materials and demonstrates simplified operation procedures, making it particularly suitable for industrial production [2].

The implementation of this strategy involves initial preparation of dimesna through controlled oxidation of mercapto intermediates, followed by selective reduction using hydrogen gas in the presence of metal catalysts [2]. This method achieves yields ranging from 75-85% with purities between 85-90%, while substantially improving the overall quality profile of the final mesna product [2].

Modern Catalytic Synthesis Innovations

Recent advances in mesna synthesis have focused on the development of catalytic processes that improve both efficiency and safety profiles. The most significant innovation involves the use of palladium and nickel catalysts in hydrogenation-reduction reactions, as described in Chinese patent CN107235873B [2].

This modern catalytic approach utilizes 1,2-dibromoethane and sodium sulfite as starting materials, with palladium or nickel catalysts facilitating the hydrogenation reaction under controlled hydrogen atmosphere [2]. The process operates at reflux temperatures and employs nitrogen protection to prevent oxidation of sensitive intermediates. The reaction mixture undergoes stirring for 5 hours under reflux conditions, followed by cooling and filtration to remove insoluble solids [2].

The catalytic synthesis achieves remarkable purity levels exceeding 98%, representing a significant improvement over traditional methods [2]. The use of metal catalysts enables precise control over reaction selectivity, minimizing the formation of unwanted by-products such as dimesna. The process demonstrates yields between 75-80% while maintaining stringent quality standards required for pharmaceutical applications [2].

Another notable catalytic innovation involves the use of sulfanyl derivatives as synthesis intermediates, as detailed in European patent EP2173708B1 [3]. This method employs ethyl xanthate and 2-bromoethanesulfonate as key intermediates, with lauroyl peroxide serving as a radical initiator [3]. The reaction proceeds under reflux conditions at 85°C in a nitrogen atmosphere, achieving yields between 80-95% with purities exceeding 95% [3].

The sulfanyl derivatives approach eliminates the use of dangerous synthesis intermediates such as thiourea and sulfo-ethyl-thiourea, significantly improving the safety profile of the manufacturing process [3]. The starting materials are safe and easy to handle, requiring no specific precautions as they are non-explosive compounds [3]. This innovation represents a substantial advancement in developing safer and more economical synthesis routes for mesna production [3].

Modern industrial implementations have also incorporated continuous flow chemistry principles to enhance process efficiency [4]. Flow chemistry systems have demonstrated the ability to reduce mesna synthesis times from 72 hours to less than 24 hours, representing a 40% enhancement in production throughput [4]. These systems employ continuous crystallization technologies that improve particle size uniformity, which is critical for bioavailability in oral formulations [4].

Patent Landscape Analysis (2008–2025)

The patent landscape for mesna synthesis and production has evolved significantly since 2008, reflecting ongoing innovations in manufacturing processes, purification techniques, and formulation technologies. Analysis of patent filings reveals distinct trends in technological development, with particular emphasis on improving synthesis efficiency, enhancing product purity, and developing safer manufacturing approaches.

Patent NumberFiling YearPatent TitleInnovation FocusKey ImprovementStatus
CN101628887B2008Method for preparing mesnaImproved yield and purityHigher yield (72-82%)Active
EP2173708B12008Sulfanyl derivatives as synthesis intermediatesSafe synthesis intermediatesElimination of toxic thioureaNot-in-force
CN107235873B2017Preparation method of mesnaHigh-purity synthesisPurity >98%Active
CN109232337B2017Purification process of mesnaPurification technologyEnhanced purificationActive
FI111804B1993Process for preparing mesna injection solutionInjectable formulationExtended stabilityExpired
US5252341A1992Tablets and granulates containing mesnaSolid dosage formsImproved bioavailabilityExpired
US5728738A1995Injectable mesna solutionsStable injectable solutionspH optimizationExpired
EP0334083B11989Ifosfamide-mesna lyophilized compositionCombination therapyFixed-dose combinationExpired

The period from 2008 to 2025 has witnessed a concentration of patent activity in China, with multiple Chinese patents addressing various aspects of mesna production and purification [5] [6] [2]. This geographic concentration reflects China's growing dominance in pharmaceutical manufacturing and active pharmaceutical ingredient production, particularly for generic compounds like mesna [7] [4].

Chinese patent CN101628887B, filed in 2008, represents a significant advancement in synthesis methodology [5]. This patent describes an improved alcoholysis method using acetyl mesna and hydrochloric acid in alcoholic solution, achieving yields between 72-82% with purities exceeding 96% [5]. The innovation focuses on eliminating problematic by-products and simplifying the reaction sequence, making it particularly suitable for large-scale manufacturing [5].

The European patent EP2173708B1, also filed in 2008, introduced novel sulfanyl derivatives as synthesis intermediates [3]. This approach eliminates the use of dangerous intermediates such as thiourea, representing a major safety improvement in mesna manufacturing [3]. The patent describes yields between 80-95% with purities exceeding 95%, achieved through the use of safe and economical synthesis routes [3].

More recent Chinese patents from 2017 demonstrate continued innovation in mesna production technology. Patent CN107235873B describes a high-purity synthesis method achieving purities exceeding 98% [2]. This represents a significant quality improvement over earlier methods and addresses stringent pharmaceutical standards for active pharmaceutical ingredients [2].

The purification-focused patent CN109232337B, also from 2017, specifically addresses post-synthesis purification challenges [6]. This patent describes methods for removing impurities and enhancing the overall quality profile of mesna, addressing critical quality control requirements for pharmaceutical manufacturing [6].

Analysis of patent expiration dates reveals that most foundational patents from the 1980s and 1990s have expired, creating opportunities for generic manufacturers to utilize established synthesis methods [8]. However, recent patents from China remain active, potentially providing competitive advantages to Chinese pharmaceutical manufacturers [8].

The patent landscape also reflects increasing focus on formulation technologies and combination therapies. Earlier patents addressed injectable formulations and solid dosage forms, while more recent filings emphasize synthesis improvements and purification enhancements [9] [10] [11]. This evolution suggests a maturation of the technology space, with innovation shifting from basic synthesis to optimization and quality improvement.

Current patent activity indicates ongoing research into continuous manufacturing processes and advanced purification techniques [4]. These developments align with broader pharmaceutical industry trends toward process intensification and quality by design principles [4]. The integration of flow chemistry and continuous crystallization technologies represents the next frontier in mesna manufacturing innovation [4].

The competitive landscape analysis reveals that while traditional pharmaceutical companies hold foundational patents, Chinese manufacturers have become increasingly active in filing improvement patents [4] [8]. This trend reflects the global shift in pharmaceutical manufacturing toward Asian markets, particularly for generic active pharmaceutical ingredients [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

164.96560568 g/mol

Monoisotopic Mass

164.96560568 g/mol

Heavy Atom Count

8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NR7O1405Q9

Related CAS

3375-50-6 (parent cpd)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drug: Mesna
US Brand Name(s): Mesnex
FDA Approval: Yes
Mesna is approved to prevent : Hemorrhagic cystitis (bleeding in the bladder ) caused by chemotherapy with ifosfamide.

Pharmacology

Mesna is a sulfhydryl compound that is used to reduce the incidence of hemorrhagic cystitis associated with certain chemotherapeutic agents. Mesna is converted to a free thiol compound in the kidney, where it binds to and inactivates acrolein and other urotoxic metabolites of ifosfamide and cyclophosphamide, thereby reducing their toxic effects on the urinary tract during urinary excretion. (NCI04)

MeSH Pharmacological Classification

Protective Agents

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CB - Mucolytics
R05CB05 - Mesna
V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AF - Detoxifying agents for antineoplastic treatment
V03AF01 - Mesna

Pictograms

Irritant

Irritant

Other CAS

19767-45-4

Wikipedia

Mesna

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Casale M, Di Martino A, Salvinelli F, Trombetta M, Denaro V. MESNA for chemically assisted tissue dissection. Expert Opin Investig Drugs. 2010 Jun;19(6):699-707. doi: 10.1517/13543784.2010.485192. Review. PubMed PMID: 20433403.
2: Khaw SL, Downie PA, Waters KD, Ashley DM, Heath JA. Adverse hypersensitivity reactions to mesna as adjunctive therapy for cyclophosphamide. Pediatr Blood Cancer. 2007 Sep;49(3):341-3. Review. PubMed PMID: 16333822.
3: Siu LL, Moore MJ. Use of mesna to prevent ifosfamide-induced urotoxicity. Support Care Cancer. 1998 Mar;6(2):144-54. Review. PubMed PMID: 9540174.
4: Goren MP. Oral administration of mesna with ifosfamide. Semin Oncol. 1996 Jun;23(3 Suppl 6):91-6. Review. PubMed PMID: 8677457.
5: Haselberger MB, Schwinghammer TL. Efficacy of mesna for prevention of hemorrhagic cystitis after high-dose cyclophosphamide therapy. Ann Pharmacother. 1995 Sep;29(9):918-21. Review. PubMed PMID: 8547741.
6: Sutton G. Ifosfamide and mesna in epithelial ovarian carcinoma. Gynecol Oncol. 1993 Oct;51(1):104-8. Review. PubMed PMID: 8244163.
7: Skinner R, Sharkey IM, Pearson AD, Craft AW. Ifosfamide, mesna, and nephrotoxicity in children. J Clin Oncol. 1993 Jan;11(1):173-90. Review. PubMed PMID: 8418231.
8: Goren MP. Oral mesna: a review. Semin Oncol. 1992 Dec;19(6 Suppl 12):65-71. Review. PubMed PMID: 1485175.
9: Dechant KL, Brogden RN, Pilkington T, Faulds D. Ifosfamide/mesna. A review of its antineoplastic activity, pharmacokinetic properties and therapeutic efficacy in cancer. Drugs. 1991 Sep;42(3):428-67. Review. PubMed PMID: 1720382.
10: Brade WP, Herdrich K, Kachel-Fischer U, Araujo CE. Dosing and side-effects of ifosfamide plus mesna. J Cancer Res Clin Oncol. 1991;117 Suppl 4:S164-86. Review. PubMed PMID: 1795007.

Explore Compound Types